Desethyl-Amiodaron-Hydrochlorid

Übersicht

Beschreibung

N-Desethylamiodarone (hydrochloride) is a major active metabolite of the antiarrhythmic drug amiodarone. It is formed through the N-demethylation of amiodarone by cytochrome P450 3A4 enzymes. This compound is known for its significant pharmacological activity, particularly in the context of cardiac arrhythmias .

Wissenschaftliche Forschungsanwendungen

N-Desethylamiodaron (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

N-Desethylamiodaron (Hydrochlorid) entfaltet seine Wirkung hauptsächlich durch die Blockierung von Kaliumionenkanälen, wodurch die Repolarisationsphase des Herzaktionspotenzials verlängert wird. Diese Wirkung erhöht die Dauer des Aktionspotenzials und die effektive Refraktärzeit von Herzmuskelzellen, wodurch der Herzrhythmus stabilisiert wird. Darüber hinaus kann es auch Natriumionenkanäle blockieren und Alpha- und Beta-Adrenorezeptoren antagonisieren, was zu seinen antiarrhythmischen Wirkungen beiträgt .

Ähnliche Verbindungen:

Amiodaron: Die Ausgangssubstanz, aus der N-Desethylamiodaron (Hydrochlorid) gewonnen wird.

Di-Desethylamiodaron: Ein weiterer Metabolit von Amiodaron, der durch weitere Demethylierung entsteht.

Eindeutigkeit: N-Desethylamiodaron (Hydrochlorid) ist einzigartig in seiner spezifischen Entstehung durch die N-Demethylierung von Amiodaron und seiner bedeutenden Rolle als aktiver Metabolit. Sein pharmakologisches Profil, insbesondere seine Fähigkeit, Kaliumionenkanäle zu blockieren und das Herzaktionspotenzial zu verlängern, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Desethyl Amiodarone Hydrochloride, also known as (2-butylbenzofuran-3-yl)(4-(2-(ethylamino)ethoxy)-3,5-diiodophenyl)methanone hydrochloride or Desethylamiodarone hydrochloride, is a metabolite of the antiarrhythmic drug Amiodarone .

Target of Action

Desethyl Amiodarone Hydrochloride primarily targets cardiac cells, specifically the potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential .

Mode of Action

As a class III anti-arrhythmic drug, Desethyl Amiodarone Hydrochloride blocks potassium currents, thereby increasing the duration of the action potential as well as the effective refractory period for cardiac cells . This results in a delay in repolarization and prolongation of the action potential, which can help to stabilize abnormal heart rhythms.

Biochemical Pathways

Desethyl Amiodarone Hydrochloride affects multiple biochemical pathways. It has been shown to induce apoptosis in certain cancer cells via multiple pathways, including the collapse of mitochondrial membrane potential, cell cycle arrest in the G0/G1 phase, shifting the Bax/Bcl-2 ratio to initiate apoptosis, inducing AIF nuclear translocation, activating PARP-1 cleavage and caspase-3 activation . It also inhibits the major cytoprotective kinases—ERK and Akt—which may contribute to its cell death-inducing effects .

Pharmacokinetics

Desethyl Amiodarone Hydrochloride exhibits complex pharmacokinetics. It is markedly lipophilic, leading to extensive uptake by tissues and slow elimination . After long-term oral therapy, it has a true elimination half-life of up to 60 days . Its bioavailability is estimated to be between 35% to 65% . The compound and its parent drug, Amiodarone, are detectable in plasma and tissues weeks or months after therapy is stopped .

Result of Action

The primary result of Desethyl Amiodarone Hydrochloride’s action is the stabilization of abnormal heart rhythms, making it an effective treatment for conditions such as recurrent ventricular fibrillation and recurrent hemodynamically unstable ventricular tachycardia . In addition, it has been shown to have cytostatic potential, inhibiting the proliferation of certain cancer cells .

Action Environment

The action, efficacy, and stability of Desethyl Amiodarone Hydrochloride can be influenced by various environmental factors. For instance, its lipophilic nature allows it to accumulate in lipid-rich areas, such as most tissues, particularly cell membranes, fatty tissue, and liver . This can impact its distribution and elimination in the body. Furthermore, its interaction with other medications, such as warfarin, simvastatin, and atorvastatin, can affect its efficacy and safety .

Biochemische Analyse

Biochemical Properties

Desethyl Amiodarone Hydrochloride interacts with various enzymes and proteins within the cell. It has been shown to inhibit major cytoprotective kinases such as ERK and Akt . This inhibition may contribute to its cell death-inducing effects .

Cellular Effects

Desethyl Amiodarone Hydrochloride has been found to induce apoptosis in T24 human bladder cancer cells . It activates the collapse of mitochondrial membrane potential and induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation . It also shifts the Bax/Bcl-2 ratio to initiate apoptosis .

Molecular Mechanism

The molecular mechanism of Desethyl Amiodarone Hydrochloride involves several pathways. It induces apoptosis by shifting the Bax/Bcl-2 ratio, inducing AIF nuclear translocation, and activating PARP-1 cleavage and caspase-3 activation . It also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), indicating its possible inhibitory effect on metastatic potential .

Temporal Effects in Laboratory Settings

Desethyl Amiodarone Hydrochloride’s effects over time in laboratory settings have been studied using single-cell printing-liquid vortex capture-mass spectrometry (SCP-LVC-MS). This method allows for the quantitative measurement of the intracellular concentrations of the compound in single cells across several incubation concentrations .

Dosage Effects in Animal Models

While specific studies on Desethyl Amiodarone Hydrochloride’s dosage effects in animal models are limited, it’s known that its parent compound, amiodarone, and its metabolites have variable effects depending on the dosage .

Metabolic Pathways

Desethyl Amiodarone Hydrochloride is involved in several metabolic pathways. It is a metabolite of amiodarone, and its formation involves the action of cytochrome P450 3A .

Subcellular Localization

Its effects on the mitochondrial membrane potential suggest that it may localize to the mitochondria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Desethylamiodarone (hydrochloride) typically involves the N-demethylation of amiodarone. This process is catalyzed by cytochrome P450 3A4 enzymes. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the efficient conversion of amiodarone to its desethylated form .

Industrial Production Methods: Industrial production of N-Desethylamiodarone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors where the enzymatic reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through various chromatographic techniques to obtain the final compound in its hydrochloride form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Desethylamiodaron (Hydrochlorid) unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen, was zur Bildung von reduzierten Derivaten führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was oft zur Bildung verschiedener substituierter Derivate führt

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und verschiedene Oxidationsmittel unter kontrollierten Bedingungen.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Substitution: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile unter geeigneten Lösungsmittelbedingungen

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte, reduzierte und substituierte Derivate von N-Desethylamiodaron (Hydrochlorid), die jeweils unterschiedliche pharmakologische Eigenschaften aufweisen .

Vergleich Mit ähnlichen Verbindungen

Amiodarone: The parent compound from which N-Desethylamiodarone (hydrochloride) is derived.

Di-desethylamiodarone: Another metabolite of amiodarone, formed through further demethylation.

Uniqueness: N-Desethylamiodarone (hydrochloride) is unique in its specific formation through the N-demethylation of amiodarone and its significant role as an active metabolite. Its pharmacological profile, particularly its ability to block potassium ion channels and prolong the cardiac action potential, distinguishes it from other similar compounds .

Biologische Aktivität

Desethyl amiodarone hydrochloride (DEA) is a significant metabolite of amiodarone, a widely used antiarrhythmic agent. Understanding the biological activity of DEA is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies, highlighting DEA's pharmacokinetics, mechanisms of action, and clinical implications.

Overview of Amiodarone and Desethyl Amiodarone

Amiodarone is classified as a class III antiarrhythmic agent, primarily utilized for managing various cardiac arrhythmias. Its pharmacological effects include prolongation of the action potential duration and repolarization time in cardiac tissues, achieved through multiple mechanisms, including potassium channel blockade and interaction with sodium and calcium channels . DEA, the principal metabolite of amiodarone, retains antiarrhythmic properties and contributes to the drug's overall efficacy.

Pharmacokinetics

The pharmacokinetic profile of DEA is characterized by extensive tissue distribution and long half-life. Key pharmacokinetic parameters include:

- Bioavailability : Amiodarone exhibits variable bioavailability (20-80%), influenced by enterohepatic circulation .

- Volume of Distribution : The volume of distribution for amiodarone is approximately 60 L/kg, with DEA showing even higher concentrations in tissues .

- Half-Life : The terminal half-life of DEA can range from 9 to 77 days, reflecting its prolonged presence in the body due to lipophilic properties .

Table 1: Pharmacokinetic Parameters of Desethyl Amiodarone

| Parameter | Value |

|---|---|

| Bioavailability | 20-80% |

| Volume of Distribution | ~60 L/kg |

| Terminal Half-Life | 9-77 days |

| Protein Binding | ~96% |

DEA exhibits multiple mechanisms that contribute to its biological activity:

- Ion Channel Modulation : Similar to amiodarone, DEA affects potassium channels, leading to prolonged cardiac action potentials and refractory periods. This mechanism is vital for its antiarrhythmic effects.

- Autonomic Nervous System Interaction : DEA may influence autonomic tone by modulating sympathetic activity, thereby impacting heart rate and conduction .

- Tissue Deposition : Research indicates that both amiodarone and DEA accumulate in various tissues, including adipose tissue, liver, and lungs. This deposition can lead to ultrastructural changes typical of lipidosis in affected tissues .

Clinical Implications

The clinical relevance of DEA is highlighted by its pharmacodynamic properties:

- Efficacy in Arrhythmias : Studies have shown that DEA maintains significant antiarrhythmic activity, contributing to the overall therapeutic effects observed with amiodarone treatment.

- Adverse Effects : The accumulation of DEA in tissues can lead to adverse reactions similar to those associated with amiodarone therapy, including thyroid dysfunction and pulmonary toxicity .

Case Studies

A study involving patients treated with amiodarone revealed high concentrations of both amiodarone and DEA in cardiac tissues. The mean cardiac tissue concentrations were significantly elevated compared to plasma levels, indicating extensive tissue uptake . Another case highlighted the relationship between prolonged DEA exposure and increased risk of drug-induced adverse effects, emphasizing the importance of monitoring in patients receiving long-term therapy.

Eigenschaften

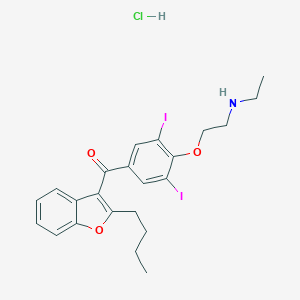

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPMJVGWGJLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242099 | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96027-74-6 | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096027746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient synthesis method for Desethylamiodarone Hydrochloride according to the provided research?

A1: The research article [] describes a straightforward synthesis of Desethylamiodarone Hydrochloride. The free base of Amiodarone reacts with 1-Chloroethyl chloroformate in Toluene to yield Desethylamiodarone. This intermediate is then easily purified and converted to Desethylamiodarone Hydrochloride.

Q2: Why is the purification of Desethylamiodarone highlighted in the research?

A2: The article [] emphasizes the ease of purification for Desethylamiodarone, suggesting that previous methods might have encountered difficulties in this step. This improved purification process contributes to obtaining a higher purity compound for potential research and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.